N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
Description
Properties
IUPAC Name |
1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METYNLDEWZFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Naphthalene reacts with chlorosulfonic acid (ClSO₃H) in a 1:4 molar ratio at temperatures between −10°C and 100°C. Liquid sulfur dioxide or carbon tetrachloride is employed as a solvent to moderate the exothermic reaction and prevent side products such as polysulfonated derivatives. The reaction proceeds via electrophilic aromatic substitution, with sulfonation occurring preferentially at the 1,5-positions due to steric and electronic factors.
Key Data:
| Parameter | Value |
|---|---|
| Temperature Range | −10°C to 100°C |
| Molar Ratio (Naphthalene:ClSO₃H) | 1:4 |
| Reaction Time | 2–4 hours |
| Yield | 80–85% |
The product precipitates as white crystals, which are filtered and washed sequentially with chlorosulfonic acid and water to remove residual reactants.
Amidation with 2,4-Dimethoxyaniline
Naphthalene-1,5-disulfonyl chloride undergoes nucleophilic substitution with 2,4-dimethoxyaniline to form the target disulfonamide.
Reaction Setup and Optimization
The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.2 equivalents per sulfonyl chloride group) is added to neutralize HCl generated during the reaction. A molar ratio of 1:2.2 (disulfonyl chloride:amine) ensures complete conversion, as excess amine minimizes dimerization byproducts.
Key Data:
Byproduct Management
Side reactions include incomplete amidation and oxidative degradation of methoxy groups. These are mitigated by:
-
Stoichiometric Control : Maintaining a slight excess of 2,4-dimethoxyaniline (2.2 equivalents).
-
Temperature Modulation : Gradual warming from 0°C to room temperature prevents exothermic runaway.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and sulfonic acid impurities.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods utilize continuous flow reactors to enhance heat transfer and reaction uniformity. A representative protocol involves:
-
Precursor Mixing : Naphthalene-1,5-disulfonyl chloride and 2,4-dimethoxyaniline are dissolved in THF and fed into the reactor at 5 L/min.
-
In-Line Quenching : The effluent is mixed with aqueous NaHCO₃ to neutralize HCl, followed by phase separation.
-
Crystallization : The organic phase is concentrated under reduced pressure, yielding 95% pure product after recrystallization from ethanol.
Key Metrics:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%.
Challenges and Mitigation Strategies
Scientific Research Applications
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups may play a role in binding to active sites, while the aromatic rings could facilitate π-π interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Analytical Characterization
- IR Spectroscopy : Sulfonamide derivatives show characteristic NH stretches (~3300 cm⁻¹) and SO₂ asymmetric/symmetric vibrations (~1350–1150 cm⁻¹). Imine-containing analogs (e.g., ) exhibit C=N stretches near 1620 cm⁻¹ .
- Melting Points: A critical indicator of purity and crystallinity. The target compound’s melting point is unreported in the evidence, but analogs range from 133°C (ethoxy-phenol derivatives) to 225–228°C (glutaramide prodrugs) .
Biological Activity
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide (often referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone substituted with two 2,4-dimethoxyphenyl groups and sulfonamide functionalities. The molecular formula is , and it has a molecular weight of approximately 448.56 g/mol. The structural representation can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.56 g/mol |
| Chemical Structure | Chemical Structure |
Mechanisms of Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its cytotoxic effects and potential therapeutic roles.
Cytotoxicity
Research has demonstrated that compound 1 exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell survival.
- Cell Lines Tested :
- K562 (human leukemia)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
A study reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Disruption of mitochondrial function |
| MCF-7 | 10.0 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins.
In Vitro Studies
In vitro assays have demonstrated that compound 1 reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have documented the effects of this compound in preclinical models:
- Study on Leukemia Cells : A study published in Cancer Letters highlighted that treatment with compound 1 led to a significant reduction in tumor size in xenograft models of leukemia.
- Breast Cancer Research : Research published in Journal of Medicinal Chemistry indicated that compound 1 effectively inhibited MCF-7 cell proliferation through modulation of estrogen receptor signaling pathways.
- Anti-inflammatory Effects : A recent publication in Phytotherapy Research demonstrated that compound 1 reduced edema in a carrageenan-induced paw edema model in rats, supporting its anti-inflammatory potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
